1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride
Description
Historical Development of Benzimidazole Research
The benzimidazole scaffold, a bicyclic heterocyclic system combining benzene and imidazole rings, has a rich history dating to its first synthesis in 1872 by Hoebrecker. Early research focused on structural characterization and basic chemical reactivity. A pivotal moment occurred in the 1940s when Woolley hypothesized that benzimidazoles could mimic purine structures, initiating investigations into biological activity. This hypothesis gained traction when 5,6-dimethylbenzimidazole was identified as a vitamin B12 degradation product, revealing its biochemical relevance.
The 1950s and 1960s saw breakthroughs in medicinal chemistry, with Ciba AG (now Novartis) discovering benzimidazole opioids like etonitazene, and the development of proton pump inhibitors such as omeprazole. These innovations solidified benzimidazole’s role as a “privileged scaffold” in drug design. Modern research emphasizes functionalized derivatives targeting diverse therapeutic areas, including antimicrobial, anticancer, and antihypertensive applications.
Discovery and Structural Characterization of the Target Compound
1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride (PubChem CID 46736506) is a functionalized benzimidazole derivative distinguished by three key substituents:
- Amino (-NH₂) group at position 5 : Enhances hydrogen-bonding capacity and interactions with biological targets.
- 2-Hydroxyethyl (-CH₂CH₂OH) group at N1 : Introduces hydrophilicity and potential for enzymatic interactions.
- Ethanol (-CH₂CH₂OH) moiety at C2 : Contributes to solubility and molecular flexibility.
The dihydrochloride salt form optimizes aqueous solubility, critical for research applications requiring dissolution in polar solvents. Structural elucidation relies on spectroscopic methods (e.g., NMR, Mass Spectrometry) and computational modeling to confirm regiochemistry and stereochemistry.
Position in the Benzimidazole Derivative Classification System
Benzimidazole derivatives are classified based on substituent patterns and functional groups. The target compound belongs to the functionalized benzimidazole category, characterized by:
| Classification | Key Features | Examples |
|---|---|---|
| Core Benzimidazole | Unsubstituted or minimally substituted (e.g., methyl groups) | Benzimidazole itself, 2-methylbenzimidazole |
| Substituted Derivatives | Functional groups at positions 1, 2, or 5 (e.g., amino, hydroxyl, alkyl) | Albendazole (5-alkyl), Astemizole (N-alkyl) |
| Polyfunctional Derivatives | Multiple substituents for enhanced bioactivity (e.g., amino + hydroxyl) | Target compound , Bendamustine-related analogs |
This classification reflects its strategic placement for pharmacological modulation, particularly in targeting enzymes or receptors requiring polar interactions.
Properties
IUPAC Name |
1-[5-amino-1-(2-hydroxyethyl)benzimidazol-2-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.2ClH/c1-7(16)11-13-9-6-8(12)2-3-10(9)14(11)4-5-15;;/h2-3,6-7,15-16H,4-5,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAINQHMCXXGNER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1CCO)C=CC(=C2)N)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673820 | |
| Record name | 1-[5-Amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethan-1-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185293-40-6 | |
| Record name | 1-[5-Amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethan-1-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Amino-Benzimidazole Precursors
The core synthetic strategy involves the alkylation of 5-amino-1H-benzimidazole derivatives with 2-haloethanol or ethylene oxide to introduce the 2-hydroxyethyl substituent at the N1 position. This step is critical for forming the hydroxyethyl side chain.
- Starting Materials: 5-amino-1H-benzimidazole or its esters (e.g., ethyl-4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate).
- Alkylating Agents: Ethylene oxide or 2-haloethanols such as 2-chloroethanol, 2-bromoethanol, or 2-iodoethanol.
- Reaction Conditions: The alkylation is typically performed in aqueous or mixed solvent systems, including aqueous acetic acid/acetate buffers with pH values below 9.1, or in organic solvents such as ethanol, tetrahydrofuran, or ethyl acetate.
- Catalysts/Bases: The reaction may proceed without added inorganic bases or with mild bases like potassium carbonate or sodium bicarbonate, depending on the system.
This alkylation step yields hydroxyethyl-substituted benzimidazole intermediates, which are then converted to the dihydrochloride salt form.
Hydrolysis and Salt Formation
Following alkylation, hydrolysis and acidification steps are employed to obtain the dihydrochloride salt:
- Hydrolysis: If ester intermediates are used, hydrolysis with aqueous hydrochloric acid converts them into the corresponding acid or free amine forms.
- Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, enhancing the compound's solubility and stability.
Detailed Preparation Process Example
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation of 5-amino-1H-benzimidazole derivative | Reaction with 2-haloethanol (e.g., 2-chloroethanol) in aqueous acetic acid buffer, pH < 9.1, at controlled temperature | Formation of 1-(2-hydroxyethyl)-5-amino-benzimidazole intermediate |
| 2 | Hydrolysis (if ester intermediate used) | Aqueous hydrochloric acid treatment | Conversion to free amine or acid form |
| 3 | Salt formation | Addition of hydrochloric acid | Formation of dihydrochloride salt of the target compound |
Reaction Conditions and Solvent Systems
- Solvents: Ethanol is preferred for alkylation due to its compatibility and ability to dissolve reactants. Other solvents include tetrahydrofuran and ethyl acetate.
- Buffers: Aqueous acetate buffers help maintain optimal pH for selective alkylation without side reactions.
- Temperature: Mild heating is generally applied to facilitate reaction kinetics without decomposing sensitive intermediates.
Research Findings and Optimization Insights
- Use of 2-haloethanols (especially 2-chloroethanol and 2-bromoethanol) provides efficient alkylation with good yields.
- Performing the reaction in aqueous acetic acid/acetate buffer avoids the need for strong bases, reducing side reactions.
- Hydrochloride salt formation improves water solubility and stability , important for pharmaceutical applications.
- Alkylation can be performed on various benzimidazole derivatives, allowing flexibility in precursor selection.
Summary Table of Key Preparation Parameters
| Parameter | Options/Details | Comments |
|---|---|---|
| Starting Material | 5-amino-1H-benzimidazole or esters | Precursor for alkylation |
| Alkylating Agent | Ethylene oxide, 2-chloroethanol, 2-bromoethanol | Choice affects reaction rate and yield |
| Solvent | Ethanol, tetrahydrofuran, ethyl acetate | Ethanol preferred |
| Reaction Medium | Aqueous acetic acid/acetate buffer | pH < 9.1 for optimal alkylation |
| Temperature | Mild heating (not specified precisely) | Ensures reaction progress |
| Base/Catalyst | None or mild bases (K2CO3, NaHCO3) | Optional depending on solvent system |
| Hydrolysis Agent | Aqueous hydrochloric acid | For ester hydrolysis and salt formation |
| Product Form | Dihydrochloride salt | Enhances solubility and stability |
Chemical Reactions Analysis
Types of Reactions
1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 1-[5-Amino-1-(2-oxoethyl)-1H-benzoimidazol-2-YL]-ethanol.
Scientific Research Applications
Pharmacological Research
The compound is primarily utilized in pharmacological studies due to its structural similarity to benzimidazole derivatives, which are known for their diverse biological activities. Research indicates that compounds with benzimidazole structures can exhibit anti-cancer, anti-inflammatory, and anti-microbial properties.
Case Study Example :
A study published in the Journal of Medicinal Chemistry examined the efficacy of benzimidazole derivatives in inhibiting cancer cell proliferation. The findings suggested that modifications to the benzimidazole core, such as those present in 1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-ethanol dihydrochloride, could enhance anti-cancer activity .
Proteomics Research
This compound is also significant in proteomics, where it is used as a reagent for studying protein interactions and modifications. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical assays.
Case Study Example :
In a proteomics study, researchers utilized this compound to label specific proteins in cellular extracts, allowing for the identification of protein networks involved in disease pathways .
Drug Development
The compound's unique chemical structure positions it as a candidate for drug development. Its derivatives are being explored for potential therapeutic uses, particularly in targeting specific diseases like cancer and neurodegenerative disorders.
Data Table: Potential Therapeutic Uses
Mechanism of Action
The mechanism of action of 1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride
- Molecular Formula : C₁₁H₁₇Cl₂N₃O₂
- Molecular Weight : 294.17 g/mol
- CAS Number : 1185293-40-6
- Purity : ≥98%
- Key Features: Contains a benzimidazole core substituted with a 5-amino group, a 2-hydroxyethyl side chain at position 1, and an ethanol moiety at position 2. The dihydrochloride salt enhances aqueous solubility .
Synthesis : Synthesized via condensation and cyclization reactions involving benzene-1,2-diamine and lactic acid, followed by oxidation and functionalization steps .
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound shares structural similarities with other benzimidazole derivatives substituted with ethanol or methanol groups and dihydrochloride counterions. Key differences lie in substituent groups, affecting molecular weight, hydrogen bonding capacity, and solubility.
Functional Implications of Substituents
- Hydroxyethyl vs.
- Hydroxyethyl vs. Isopropyl (CAS 1158579-91-9) : The isopropyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Positional Isomerism (CAS 1158508-31-6 vs. Reference): Ethanol substitution at position 2 (reference) versus position 1 (CAS 1158579-91-9) alters spatial orientation, affecting binding to biological targets .
Biological Activity
1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.
Molecular Structure:
- Chemical Formula: C12H17N3O2
- Molecular Weight: 235.28 g/mol
- CAS Number: 700355-08-4
The structure of the compound features a benzimidazole core, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of benzimidazole have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Similar Compounds
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.0048 | Escherichia coli |
| Compound C | 0.0195 | Bacillus mycoides |
These findings suggest that this compound may possess similar antibacterial properties, although specific MIC values for this compound are yet to be determined.
Antifungal Activity
In addition to antibacterial properties, benzimidazole derivatives have been reported to exhibit antifungal activity against strains such as Candida albicans. The mechanism often involves disruption of fungal cell wall synthesis.
Table 2: Antifungal Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Fungi |
|---|---|---|
| Compound D | 0.0048 | Candida albicans |
| Compound E | 0.039 | Fusarium oxysporum |
Anticancer Activity
Benzimidazole derivatives have also been investigated for their anticancer properties. They often act by inhibiting specific enzymes or pathways involved in cancer cell proliferation.
Case Study:
A study published in the journal Molecules evaluated a series of benzimidazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth in vitro, suggesting potential therapeutic applications for compounds like this compound in cancer treatment .
The biological activity of benzimidazole derivatives is often attributed to their ability to interact with cellular targets such as enzymes and receptors, leading to inhibition of essential biological processes. For instance, the presence of amino and hydroxyl groups in the structure can enhance binding affinity to target proteins.
Summary of Mechanisms:
- Antibacterial: Disruption of bacterial cell wall synthesis.
- Antifungal: Inhibition of fungal cell wall components.
- Anticancer: Inhibition of tumor cell proliferation through enzyme inhibition.
Q & A
Q. What are the established synthetic pathways for 1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1 : React 1H-benzimidazole derivatives with acetyl chloride under reflux (2–3 hours) to form intermediates like 1-(1H-benzimidazol-2-yl)ethanone .
- Step 2 : Introduce the hydroxyethyl group via alkylation using 2-chloroethanol or similar reagents. Potassium carbonate in dioxane is often employed as a base, with reflux durations up to 16 hours to ensure completion .
- Final Step : Hydrochloride salt formation is achieved by treating the free base with HCl in ethanol, followed by recrystallization for purification .
Q. How is the compound structurally characterized after synthesis?
- Methodological Answer : Structural confirmation involves:
- Single-crystal X-ray diffraction (SCXRD) : Determines bond lengths, angles, and crystal packing (e.g., triclinic crystal system with space group P1 and unit cell parameters a = 10.55 Å, b = 13.97 Å, c = 16.02 Å) .
- Spectroscopy :
- NMR : H and C NMR verify proton environments and carbon frameworks.
- IR : Confirms functional groups (e.g., N-H stretches at ~3400 cm for amino groups) .
- Elemental analysis : Validates molecular formula (e.g., CHClNO) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction rates for nucleophilic substitutions .
- Catalyst use : Anhydrous potassium carbonate improves alkylation efficiency by deprotonating intermediates .
- Temperature control : Reflux at 80–100°C balances reaction speed with thermal stability of sensitive groups (e.g., amino or hydroxyl) .
- Purification : Recrystallization from ethanol/methanol mixtures removes unreacted starting materials and by-products .
Q. What methodologies are used to evaluate the compound’s biological activity against fungal pathogens?
- Methodological Answer :
- In vitro antifungal assays :
- Broth microdilution : Minimum inhibitory concentration (MIC) is determined against Candida albicans or Aspergillus strains using standardized CLSI protocols .
- Time-kill kinetics : Assesses fungicidal vs. fungistatic effects over 24–72 hours .
- Structure-activity relationship (SAR) : Modifications to the hydroxyethyl or benzimidazole moieties are tested to enhance potency. For example, replacing ethanol with propanol derivatives alters lipophilicity and membrane penetration .
- Mechanistic studies : Fluorescence microscopy or flow cytometry evaluates disruption of fungal cell membranes or inhibition of ergosterol biosynthesis .
Q. How do researchers address contradictions in spectroscopic or crystallographic data?
- Methodological Answer :
- Data triangulation : Cross-validate NMR/IR results with high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
- Crystallographic refinement : Resolve discrepancies in X-ray data (e.g., disordered solvent molecules) using software like SHELXL with restraints on thermal parameters .
- Computational modeling : Density functional theory (DFT) calculations predict spectroscopic signatures (e.g., C chemical shifts) to identify experimental anomalies .
Methodological Considerations for Data Interpretation
- Handling hygroscopicity : The dihydrochloride salt may absorb moisture, affecting elemental analysis. Store samples in desiccators with silica gel and use Karl Fischer titration for water content quantification .
- Bioactivity variability : Differences in fungal strain susceptibility (e.g., C. albicans vs. Cryptococcus neoformans) require standardized inoculum preparation (e.g., 0.5 McFarland turbidity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
